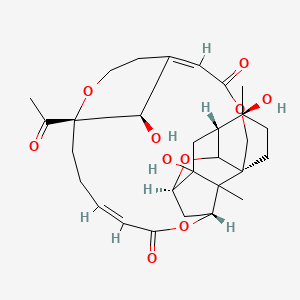

![molecular formula C48H76O12 B10818893 2,9,18,25-Tetramethyl-12,28-bis[1-(5-methyloxolan-2-yl)ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B10818893.png)

2,9,18,25-Tetramethyl-12,28-bis[1-(5-methyloxolan-2-yl)ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

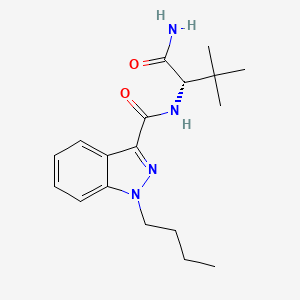

IKD-8344 es un antibiótico macrocíclico dilactónico con un peso molecular de 844 y una fórmula molecular de (C_{48}H_{76}O_{12}). Fue aislado de la bacteria Streptomyces sp. A6792 y ha mostrado inhibición selectiva del crecimiento contra la forma micelial de Candida albicans . Este compuesto ha ganado atención debido a su potencial como compuesto líder para el desarrollo de nuevos agentes antifúngicos .

Métodos De Preparación

IKD-8344 se sintetiza a través de una serie de complejas reacciones orgánicas. La síntesis total implica pasos clave como la síntesis de éter de Williamson, la ciclización radical de β-alcoxi-metacrilato y las reacciones de lactonización de Yamaguchi . La estereoquímica de IKD-8344 se ha elucidado mediante el análisis de la estructura cristalina de rayos X, revelando una conformación molecular curvada cilíndricamente . Los métodos de producción industrial típicamente involucran procesos de fermentación utilizando las especies actinomicetos de las que fue originalmente aislado .

Análisis De Reacciones Químicas

IKD-8344 experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción se puede utilizar para modificar los grupos funcionales en el anillo macrocíclico.

Reducción: Esta reacción se puede emplear para reducir grupos funcionales específicos, alterando la actividad del compuesto.

Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y nucleófilos, que pueden reemplazar átomos o grupos específicos en la molécula.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la sustitución podría resultar en compuestos halogenados .

Aplicaciones Científicas De Investigación

IKD-8344 tiene diversas aplicaciones en la investigación científica:

Química: Sirve como compuesto modelo para estudiar dilactonas macrocíclicas y sus rutas sintéticas.

Mecanismo De Acción

IKD-8344 ejerce sus efectos inhibiendo selectivamente el crecimiento de la forma micelial de Candida albicans. El mecanismo de acción del compuesto implica la interrupción de la síntesis de la pared celular del hongo, lo que lleva a la muerte celular . También potencia la actividad de la polimixina B contra bacterias patógenas multirresistentes .

Comparación Con Compuestos Similares

IKD-8344 es único entre las dilactonas macrocíclicas debido a su inhibición selectiva de la forma micelial de Candida albicans. Los compuestos similares incluyen:

Staurosporina: Otra lactona macrocíclica con propiedades antifúngicas.

Anfotericina B: Un antifúngico poliénico que se dirige a las membranas celulares de los hongos.

Nistatina: Otro antifúngico poliénico con un mecanismo de acción similar a la Anfotericina B.

IKD-8344 destaca por su actividad específica contra la forma micelial de las especies de Candida y su baja toxicidad en modelos animales .

Propiedades

IUPAC Name |

2,9,18,25-tetramethyl-12,28-bis[1-(5-methyloxolan-2-yl)ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H76O12/c1-25-9-15-41(53-25)29(5)45-23-35-13-17-39(57-35)27(3)37(49)22-34-12-20-44(56-34)32(8)48(52)60-46(30(6)42-16-10-26(2)54-42)24-36-14-18-40(58-36)28(4)38(50)21-33-11-19-43(55-33)31(7)47(51)59-45/h25-36,39-46H,9-24H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPYTLCDIMCGEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)C(C)C2CC3CCC(O3)C(C(=O)CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)CC6CCC(O6)C(C(=O)O2)C)C)C(C)C7CCC(O7)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H76O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

845.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

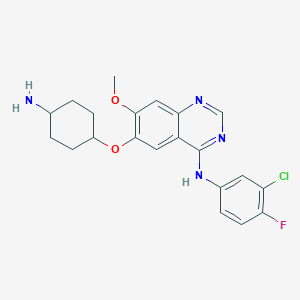

![5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride](/img/structure/B10818824.png)

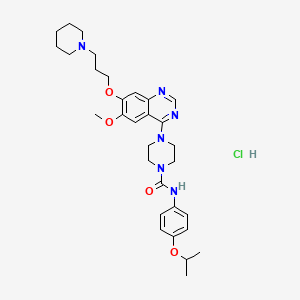

![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B10818828.png)

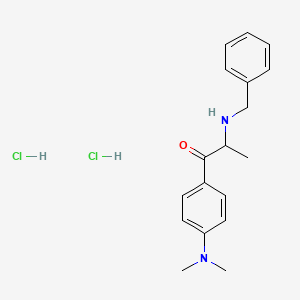

![(3R)-N-[8-(2-chlorophenyl)-4H,5H-[1,3]thiazolo[4,5-h]quinazolin-2-yl]-3-(2-methylpropanamido)pyrrolidine-1-carboxamide](/img/structure/B10818844.png)

![n-[6-(Thiophen-3-yl)-1h-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10818855.png)

![9-[4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B10818856.png)

![N-[6-(3-{[ethyl(methyl)sulfamoyl]amino}phenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10818862.png)

![4-({4-[(2-acetylphenyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl}amino)-3-bromo-N-propylbenzamide](/img/structure/B10818891.png)

![3-[C-[3-(aminomethyl)phenyl]-N-phenylcarbonimidoyl]-5,6-dimethoxy-1H-indol-2-ol](/img/structure/B10818894.png)